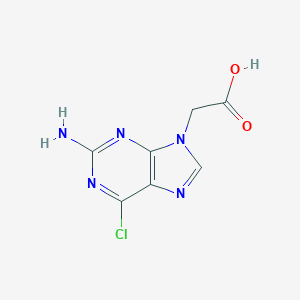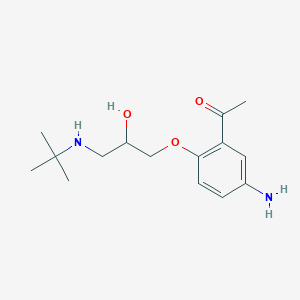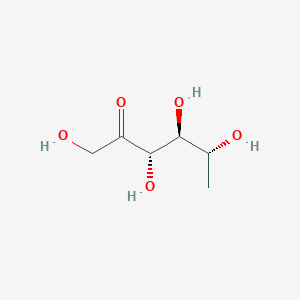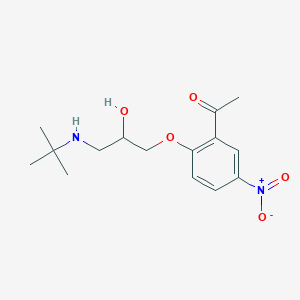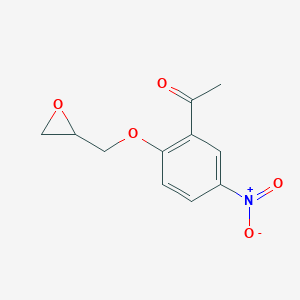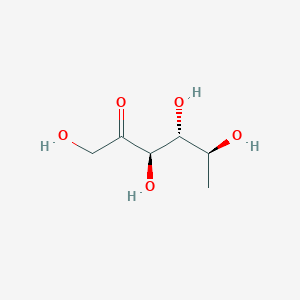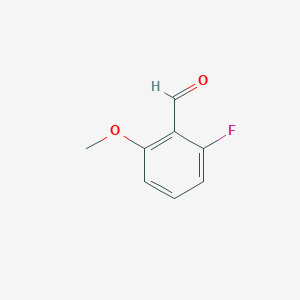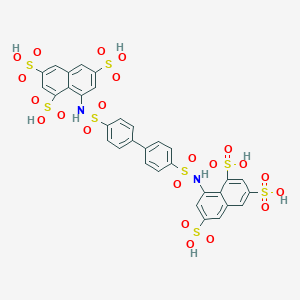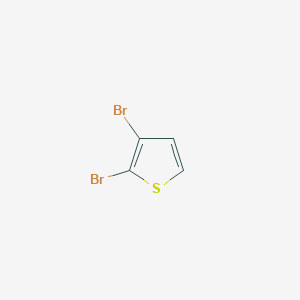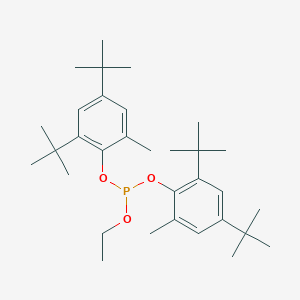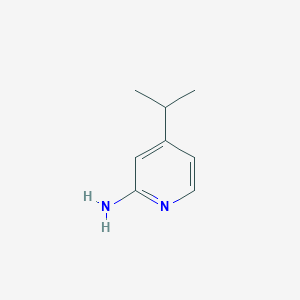
4-Isopropylpyridin-2-amine
Overview
Description
4-Isopropylpyridin-2-amine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of an isopropyl group attached to the fourth position and an amine group attached to the second position of the pyridine ring. Pyridine derivatives are widely studied due to their significant biological and chemical properties.
Mechanism of Action
Target of Action
4-Isopropylpyridin-2-amine is a type of aromatic amine . Aromatic amines are known to have a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of aromatic amines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
They work by inhibiting the expression and activities of certain vital inflammatory mediators . This inhibition results in the reduction of inflammation, thereby exhibiting anti-inflammatory effects.
Biochemical Pathways
Given its anti-inflammatory effects, it can be inferred that it likely affects the pathways involving the inflammatory mediators mentioned above .
Pharmacokinetics
The pharmacokinetics of a compound generally involves studying its absorption into the body, its distribution within the body, its metabolism into different forms, and its excretion from the body .
Result of Action
The result of the action of this compound is likely to be a reduction in inflammation, given its anti-inflammatory effects . By inhibiting the expression and activities of certain vital inflammatory mediators, it can reduce inflammation and thereby alleviate symptoms associated with inflammatory conditions.
Action Environment
The action environment of this compound is likely to be within the body, where it interacts with its targets to exert its effects. Environmental factors such as temperature, pH, and the presence of other substances could potentially influence its action, efficacy, and stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the alkylation of 2-aminopyridine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-aminopyridine.
Reagent: Isopropyl bromide or isopropyl chloride.
Base: Sodium hydroxide or potassium carbonate.
Solvent: Anhydrous ethanol or acetonitrile.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete alkylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-isopropyl-2-nitropyridine.
Reduction: Formation of 4-isopropylpiperidine.
Substitution: Formation of 4-isopropyl-2-chloropyridine or 4-isopropyl-2-bromopyridine.
Scientific Research Applications
4-Isopropylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
2-Aminopyridine: Lacks the isopropyl group, making it less hydrophobic.
4-Methylpyridin-2-amine: Contains a methyl group instead of an isopropyl group, resulting in different steric and electronic properties.
4-Ethylpyridin-2-amine: Contains an ethyl group, which is larger than a methyl group but smaller than an isopropyl group.
Uniqueness: 4-Isopropylpyridin-2-amine is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and may influence its biological activity and chemical reactivity compared to other pyridine derivatives.
Properties
IUPAC Name |
4-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZXIZXIMJXQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


